2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-
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Overview
Description
2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a 7-position substitution of a 3-(2-methyl-1,3-dioxolan-2-yl)propoxy group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Propoxy Group: The 7-position of the benzopyran core is functionalized with a propoxy group through an etherification reaction. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Formation of the Dioxolane Ring: The final step involves the formation of the dioxolane ring by reacting the propoxy group with 2-methyl-1,3-dioxolane under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran core or the dioxolane ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its antioxidant properties.
2H-1-Benzopyran-2-one, 6-methyl-: Studied for its antimicrobial activity.
2H-1-Benzopyran-2-one, 7-methoxy-8-[(1E)-3-methyl-1,3-butadien-1-yl]-: Investigated for its anti-inflammatory effects.
Uniqueness
2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- stands out due to its unique dioxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzopyran derivatives and contributes to its diverse applications in scientific research.
Properties
CAS No. |
649559-19-3 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-16(19-9-10-20-16)7-2-8-18-13-5-3-12-4-6-15(17)21-14(12)11-13/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
IYIAWSSPFIVVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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